molecular formula C7H5F3O2S B1465285 5-(2,2,2-Trifluoroethyl)thiophene-3-carboxylic acid CAS No. 1160720-52-4

5-(2,2,2-Trifluoroethyl)thiophene-3-carboxylic acid

Cat. No.: B1465285
CAS No.: 1160720-52-4
M. Wt: 210.18 g/mol
InChI Key: PKTRERKVQZYYIF-UHFFFAOYSA-N
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Description

5-(2,2,2-Trifluoroethyl)thiophene-3-carboxylic acid is a chemical compound with the molecular formula C7H5F3O2S . It is a derivative of thiophene, a five-membered heterocyclic compound that contains one sulfur atom . Thiophene derivatives have been of interest to scientists due to their potential as biologically active compounds .


Synthesis Analysis

Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, resulting in aminothiophene derivatives . The Paal–Knorr reaction is a condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Molecular Structure Analysis

The molecular structure of this compound is based on the thiophene core, which is a five-membered ring containing one sulfur atom . The molecule also contains a carboxylic acid group and a 2,2,2-trifluoroethyl group attached to the thiophene ring .


Chemical Reactions Analysis

Thiophene derivatives, including this compound, can undergo a variety of chemical reactions. For instance, they can participate in condensation reactions, such as the Gewald and Paal–Knorr reactions mentioned earlier . Additionally, they can undergo reactions with various substrates to form new compounds .

Scientific Research Applications

Mass Spectrometry of Substituted Thiophene Carboxylic Acids

The mass spectra of substituted thiophene carboxylic acids, including 3-, 4-, and 5-substituted thiophene-2-carboxylic acids, have been reported. This research highlights how mass spectrometry can differentiate isomeric thiophene compounds and the influence of substitution patterns on fragmentation processes, potentially relevant for analyzing and characterizing similar compounds like "5-(2,2,2-Trifluoroethyl)thiophene-3-carboxylic acid" (Fisichella et al., 1982).

Supramolecular Liquid-Crystalline Complexes

Research on novel supramolecular liquid-crystalline complexes derived from thiophene carboxylic acids indicates the potential for creating advanced materials with specific structural and functional properties. These complexes, formed through intermolecular hydrogen bonding, showcase the versatility of thiophene derivatives in material science (Tso et al., 1998).

Synthesis and Spasmolytic Activity of Thiophene Derivatives

A study on the synthesis and spasmolytic activity of thiophene-based derivatives, including those derived from 5-bromothiophene-2-carboxylic acid, underscores the potential pharmacological applications of thiophene compounds. While the focus is not directly on "this compound," the methodologies and findings could be relevant for developing similar compounds with medicinal properties (Rasool et al., 2020).

Electropolymerization and Electrochromic Performance

The synthesis, electropolymerization, and electrochromic performances of novel tetrathiafulvalene-thiophene assemblies provide insight into the potential applications of thiophene derivatives in electronic and photonic devices. Such research highlights the utility of thiophene compounds in developing materials with controllable optical properties (Li et al., 2020).

Structural and Enzyme Inhibition Studies

Investigations into the structural characteristics and enzyme inhibition capabilities of organotin(IV) derivatives of thiophene-2-carboxylic acid reveal the biological activity potential of thiophene derivatives. These studies contribute to the understanding of how thiophene compounds might interact with biological systems, providing a foundation for further research into related compounds (Abbas et al., 2013).

Future Directions

Thiophene derivatives, including 5-(2,2,2-Trifluoroethyl)thiophene-3-carboxylic acid, continue to be an area of interest for researchers due to their potential biological activity . Future research may focus on exploring new synthesis methods, investigating their mechanisms of action, and developing new applications in medicinal chemistry and other fields.

Properties

IUPAC Name

5-(2,2,2-trifluoroethyl)thiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3O2S/c8-7(9,10)2-5-1-4(3-13-5)6(11)12/h1,3H,2H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKTRERKVQZYYIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1C(=O)O)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5-(2,2,2-Trifluoro-ethyl)-thiophene-3-carboxylic acid ethyl ester (1.24 g, 5.2 mmol) was dissolved in IMS (10 mL) and aqueous sodium hydroxide (1 M, 10 mL) was added. The reaction was heated to 140° C. using microwave irradiation for 20 minutes and then partitioned between water and DCM. The aqueous solution was separated, acidified with 1 N hydrochloric acid and then extracted with DCM. The organic solution was dried over magnesium sulphate, filtered and the solvent removed. The resulting oil was triturated with cyclohexane and minimal diethyl ether to give the title compound (0.22 g). 1H NMR (400 MHz, CHCl3-d): δ 8.2 (s, 1H), 7.5 (s, 1H), 3.6 (q, 2H).
Name
5-(2,2,2-Trifluoro-ethyl)-thiophene-3-carboxylic acid ethyl ester
Quantity
1.24 g
Type
reactant
Reaction Step One
[Compound]
Name
IMS
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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